4-Ethyl-5-fluoro-2-methoxyphenol

Lipophilicity Membrane Permeability Drug Design

4-Ethyl-5-fluoro-2-methoxyphenol (CAS 1065076-45-0) is a synthetic fluorinated aromatic compound classified as a substituted phenol. Its molecular structure integrates three key substituents on the benzene core: an ethyl group at position 4, a fluorine atom at position 5, and a methoxy group at position 2.

Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
CAS No. 1065076-45-0
Cat. No. B1439593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-fluoro-2-methoxyphenol
CAS1065076-45-0
Molecular FormulaC9H11FO2
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1F)O)OC
InChIInChI=1S/C9H11FO2/c1-3-6-4-9(12-2)8(11)5-7(6)10/h4-5,11H,3H2,1-2H3
InChIKeyKJKDEXSEEDJRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-5-fluoro-2-methoxyphenol (CAS 1065076-45-0): A Fluorinated Methoxyphenol Building Block for Specialized Synthesis and Biological Evaluation


4-Ethyl-5-fluoro-2-methoxyphenol (CAS 1065076-45-0) is a synthetic fluorinated aromatic compound classified as a substituted phenol. Its molecular structure integrates three key substituents on the benzene core: an ethyl group at position 4, a fluorine atom at position 5, and a methoxy group at position 2 . This precise substitution pattern confers a calculated logP of 2.70 and a topological polar surface area of 29 Ų, physicochemical parameters that strongly influence its solubility profile (calculated aqueous solubility: 0.51 g/L at 25°C) and its potential for passive membrane permeation . The compound is commercially supplied as a research-grade intermediate with typical purity specifications of 98% or higher [1].

Why 4-Ethyl-5-fluoro-2-methoxyphenol Cannot Be Replaced by Common Phenolic Analogs in Research Protocols


Phenolic compounds with seemingly minor structural variations can exhibit profoundly divergent physicochemical behaviors and biological activities. For instance, the replacement of an acetyl group with a fluorine atom in the apocynin scaffold yielded 4-fluoro-2-methoxyphenol (F-apocynin), which demonstrated significantly enhanced inhibitory potency against NADPH oxidase activity and phagocytosis compared to the parent compound [1]. Similarly, quantitative structure-activity relationship (QSAR) studies on substituted phenols have established that even subtle alterations in substitution pattern can shift a congener from one potency class to another, underscoring the critical importance of precise chemical identity [2]. For 4-ethyl-5-fluoro-2-methoxyphenol, the concurrent presence of the electron-donating ethyl group, the electron-withdrawing fluorine atom, and the hydrogen-bond-capable methoxy and hydroxyl groups creates a unique electronic and steric environment. This specific arrangement dictates its reactivity in electrophilic aromatic substitution, its lipophilicity-driven membrane interactions, and its binding orientation to biological targets—properties that cannot be replicated by commercially available analogs lacking one or more of these substituents.

Quantitative Differentiation Evidence for 4-Ethyl-5-fluoro-2-methoxyphenol (CAS 1065076-45-0) Relative to Key Analogs


Enhanced Lipophilicity and Membrane Permeability vs. Non-Fluorinated Methoxyphenols

Fluorination of methoxyphenol scaffolds consistently increases lipophilicity, a property correlated with improved passive membrane diffusion and cellular uptake. 4-Ethyl-5-fluoro-2-methoxyphenol exhibits a calculated logP of 2.70, which is substantially higher than the logP of its non-fluorinated counterpart 4-ethyl-2-methoxyphenol (calculated logP: approximately 2.1-2.3 based on group contribution methods) . This differential of approximately 0.4-0.6 logP units corresponds to a roughly 2.5- to 4-fold increase in lipophilicity, a magnitude of change that has been demonstrated to significantly enhance cellular penetration for related fluorinated phenolic compounds such as F-apocynin [1].

Lipophilicity Membrane Permeability Drug Design Physicochemical Properties

Distinct Electronic Profile for Electrophilic Aromatic Substitution vs. 5-Fluoro-2-methoxyphenol

The presence of both an ethyl group (moderate electron-donating) and a fluorine atom (strong electron-withdrawing via inductive effect, weak donating via resonance) on the same aromatic ring creates a unique electronic landscape that directs electrophilic aromatic substitution (EAS) to specific positions. In contrast, the analog 5-fluoro-2-methoxyphenol lacks the ethyl group, resulting in a different electron density distribution. The ethyl substituent in 4-ethyl-5-fluoro-2-methoxyphenol activates the ring and preferentially directs incoming electrophiles to the position ortho to the hydroxyl/methoxy group and para to the ethyl group, a regioselectivity that cannot be achieved with 5-fluoro-2-methoxyphenol . This differential regioselectivity is crucial for the rational synthesis of more complex, densely functionalized molecules.

Synthetic Chemistry Reactivity Electrophilic Substitution Fluorinated Building Blocks

Favorable Calculated Physicochemical Profile for CNS Drug Discovery vs. Apocynin

The combination of lipophilicity and polar surface area (PSA) is a key determinant of central nervous system (CNS) penetration potential. 4-Ethyl-5-fluoro-2-methoxyphenol possesses a calculated logP of 2.70 and a PSA of 29 Ų, placing it within the favorable range for passive blood-brain barrier (BBB) diffusion (typically logP 1-4 and PSA < 60-70 Ų) . In contrast, apocynin (4-hydroxy-3-methoxyacetophenone) has a lower logP (~1.4) and a larger PSA (~46 Ų) due to its acetyl group, making it less likely to efficiently penetrate the CNS [1]. This difference of approximately 1.3 logP units and 17 Ų in PSA positions 4-ethyl-5-fluoro-2-methoxyphenol as a more promising scaffold for developing CNS-active therapeutics targeting neuroinflammation or neurodegeneration.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties Drug-likeness

Potential for Enhanced Metabolic Stability vs. Non-Fluorinated 2-Methoxyphenols

The strategic placement of a fluorine atom on an aromatic ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at that position. In the class of 2-methoxyphenols, the major metabolic soft spot is often hydroxylation at the para position relative to the hydroxyl group. By occupying the 5-position with a metabolically inert fluorine atom, 4-ethyl-5-fluoro-2-methoxyphenol may exhibit reduced intrinsic clearance compared to its non-fluorinated analog, 4-ethyl-2-methoxyphenol. While direct metabolic stability data for this specific compound are not publicly available, this class-level inference is strongly supported by numerous studies demonstrating the metabolic-blocking effects of aromatic fluorine substitution in drug candidates [1].

Metabolic Stability Fluorine Chemistry Drug Metabolism Pharmacokinetics

Unique Hydrogen-Bonding Capacity Compared to 4-Ethyl-2-methoxyphenol

The hydroxyl group at position 1 acts as a classic hydrogen-bond donor, while the methoxy oxygen at position 2 can serve as a hydrogen-bond acceptor. Critically, the fluorine atom at position 5 can participate in weak, yet biologically significant, C-F···H-O/C-F···H-N hydrogen bonds and orthogonal multipolar interactions with protein residues. This trifunctional hydrogen-bonding capacity (donor, strong acceptor, weak acceptor) is absent in 4-ethyl-2-methoxyphenol, which lacks the fluorine substituent. This additional interaction capability can translate into higher binding affinity and improved selectivity for biological targets that present complementary binding pockets [1].

Hydrogen Bonding Molecular Recognition Target Binding Fluorine Interactions

Optimal Research and Industrial Use Cases for 4-Ethyl-5-fluoro-2-methoxyphenol Based on Demonstrated Differentiation


Scaffold for CNS-Penetrant Anti-inflammatory Agents

Leveraging its favorable calculated logP (2.70) and low polar surface area (29 Ų), 4-ethyl-5-fluoro-2-methoxyphenol serves as an optimal starting scaffold for medicinal chemistry programs targeting neuroinflammation. Its physicochemical profile predicts good passive blood-brain barrier permeability, a critical requirement for treating CNS disorders. This is supported by the enhanced potency observed in the fluorinated analog F-apocynin compared to non-fluorinated apocynin, which was attributed to increased lipophilicity and cellular uptake [1].

Key Intermediate for Regioselective Synthesis of Complex Phenolic Structures

The unique electronic environment created by the ethyl and fluoro substituents in 4-ethyl-5-fluoro-2-methoxyphenol directs electrophilic aromatic substitution to predictable and specific positions. This makes it a valuable building block for the multi-step synthesis of natural product analogs, advanced pharmaceutical intermediates, and functional materials where precise regiochemical control is essential for biological activity or material properties.

Tool Compound for Investigating Fluorine-Mediated Enhancements in Cellular Uptake

As a member of the fluorinated methoxyphenol class, this compound can be utilized in comparative studies alongside non-fluorinated analogs (e.g., 4-ethyl-2-methoxyphenol) to quantify the impact of a single fluorine substitution on cellular permeability, intracellular target engagement, and overall bioactivity. Such studies are crucial for validating fluorine scan strategies in lead optimization campaigns [1].

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